molecular formula C12H8N2O B8026552 6-Phenylfuro[2,3-b]pyrazine CAS No. 66479-90-1

6-Phenylfuro[2,3-b]pyrazine

Cat. No. B8026552
CAS RN: 66479-90-1
M. Wt: 196.20 g/mol
InChI Key: FSEDFAYOEWWTBL-UHFFFAOYSA-N
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Description

6-Phenylfuro[2,3-b]pyrazine is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties : Tetrahydropyrido[2,3-b]pyrazine scaffolds, which are chemically related to 6-Phenylfuro[2,3-b]pyrazine, can be synthesized from pentafluoropyridine and sodium phenylsulfinate, demonstrating potential in creating various polysubstituted ring-fused systems (Baron et al., 2005).

  • Electrochromic Materials : Pyrazine derivatives have been used as acceptor units in donor-acceptor polymeric electrochromic materials. These materials exhibit high coloration efficiency and fast response times, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).

  • Dye and Pigment Applications : Boron(III) subporphyrazines with fused pyrazine fragments show potential as dyes, absorbing intensively in the 300–600 nm range. They are considered promising for applications as n-type materials in organic electronics due to their enhanced electron deficiency (Stuzhin et al., 2019).

  • Organic Synthesis : Pyrazine monoxides have been synthesized and further reacted to produce various derivatives. These chemical transformations are significant in the field of organic chemistry (Ohta et al., 1982).

  • Photocatalytic Systems : A pyrazine derivative, acting as a photocatalyst in combination with CuO nanoparticles, demonstrated excellent efficiency in Sonogashira coupling reactions. This showcases the potential of pyrazine derivatives in photocatalysis (Deol et al., 2016).

  • Explosive Materials : Polynitroaromatic substituted difurazano[3,4-b:3′,4′-e]pyrazines, related to this compound, have been synthesized and characterized as potential heat-resistant explosive materials (Liu et al., 2015).

  • Herbicidal Activity : Certain pyrazinecarbonitriles, similar to this compound, have been shown to possess herbicidal activities against various weeds, indicating their potential use in agriculture (Nakamura et al., 1984).

  • Organic Light-Emitting Diodes (OLEDs) : Pyrazine-containing materials have been utilized in red phosphorescent OLEDs, demonstrating their utility in advanced electronic display technologies (Liu et al., 2016).

properties

IUPAC Name

6-phenylfuro[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)11-8-10-12(15-11)14-7-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFAYOEWWTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496991
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66479-90-1
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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